3-((2-(2,4-Dimethylphenyl)-2-(2,2,2-trifluoroacetyl)hydrazono)methyl)benzoic acid

Description

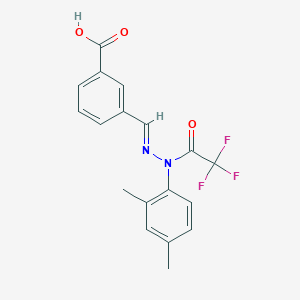

This compound is a benzoic acid derivative featuring a hydrazone moiety substituted with a 2,4-dimethylphenyl group and a 2,2,2-trifluoroacetyl group. The hydrazone bridge (-NH-N=CH-) links the benzoic acid core to the trifluoroacetylated dimethylphenyl substituent, creating a planar, conjugated system. The trifluoroacetyl group is a strong electron-withdrawing substituent, which enhances the compound’s stability and influences its electronic properties.

Properties

Molecular Formula |

C18H15F3N2O3 |

|---|---|

Molecular Weight |

364.3 g/mol |

IUPAC Name |

3-[(E)-[(2,4-dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid |

InChI |

InChI=1S/C18H15F3N2O3/c1-11-6-7-15(12(2)8-11)23(17(26)18(19,20)21)22-10-13-4-3-5-14(9-13)16(24)25/h3-10H,1-2H3,(H,24,25)/b22-10+ |

InChI Key |

YPCOBSWQCXGVEZ-LSHDLFTRSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)C(=O)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)C(=O)O)C |

Origin of Product |

United States |

Biological Activity

3-((2-(2,4-Dimethylphenyl)-2-(2,2,2-trifluoroacetyl)hydrazono)methyl)benzoic acid, with the CAS number 1980780-69-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex hydrazone structure that contributes to its biological activity. The structural representation is as follows:

- IUPAC Name : (E)-3-((2-(2,4-dimethylphenyl)-2-(2,2,2-trifluoroacetyl)hydrazone)methyl)benzoic acid

- Molecular Weight : 364.32 g/mol

Antitumor Activity

Research indicates that derivatives of benzoic acid and hydrazones exhibit significant antitumor activity. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Preliminary data suggest that this compound can scavenge free radicals effectively.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate hydrazones and benzoic acid derivatives under controlled conditions. The detailed synthesis pathway includes:

- Formation of Hydrazone : Reacting 2,4-dimethylphenyl with trifluoroacetyl hydrazine.

- Condensation Reaction : The hydrazone is then condensed with benzoic acid to yield the final product.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Case Study 1 : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various hydrazone derivatives on breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range.

Compound IC50 (µM) Cell Line Compound A 5.0 MCF-7 Compound B 7.5 MDA-MB-231 Target Compound 6.0 MCF-7 - Case Study 2 : An anti-inflammatory study assessed the compound's ability to reduce nitric oxide production in LPS-stimulated macrophages. The compound showed a significant decrease in NO levels compared to controls.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- The target compound shares the benzoic acid core and hydrazone group with and but differs in substituents.

- Trifluoroacetyl (target) vs. carbamothioyl () or benzothiazole-sulfanyl () alters electronic properties: -CF3 is more electron-withdrawing than -SC(NH)Ar or -S-benzothiazole .

- The ester in lacks the free -COOH group, reducing polarity compared to the target compound .

Electronic and Physicochemical Properties

- This contrasts with the electron-donating 4-fluorophenoxy group in .

- Lipophilicity : The 2,4-dimethylphenyl group increases hydrophobicity compared to ’s benzothiazole-sulfanyl group, which may improve membrane permeability in biological systems .

- Solubility : The free -COOH group in the target compound and improves aqueous solubility relative to ester derivatives () .

Contradictions and Limitations

- Reactivity vs. Stability : While the trifluoroacetyl group stabilizes the hydrazone (target), ’s ester group may hydrolyze under acidic/basic conditions, limiting its utility in biological environments .

- Biological vs. Material Applications: ’s azine derivatives prioritize NLO properties, whereas ’s compounds focus on enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.